molecular formula C20H24Cl3N3 B1249767 Dorastine hydrochloride CAS No. 21228-28-4

Dorastine hydrochloride

Cat. No.: B1249767
CAS No.: 21228-28-4
M. Wt: 412.8 g/mol
InChI Key: XGGILFZLGXIRFW-UHFFFAOYSA-N
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Description

Dorastine Hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. It is often utilized for its therapeutic properties, particularly in the treatment of various medical conditions. The compound is characterized by its molecular formula C20H22ClN3 and a molar mass of 339.862 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dorastine Hydrochloride typically involves the reaction of specific organic intermediates under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a nitrogen-containing heterocycle. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Dorastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Dorastine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is utilized in studies involving cell signaling and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic effects in treating conditions such as allergies, anxiety, and nausea.

    Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Dorastine Hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, such as the inhibition of histamine release or the modulation of neurotransmitter levels .

Comparison with Similar Compounds

Uniqueness: Dorastine Hydrochloride is unique in its specific molecular structure and the range of its applications. While similar compounds may share some therapeutic properties, this compound’s distinct chemical composition allows for unique interactions with biological targets, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

21228-28-4

Molecular Formula

C20H24Cl3N3

Molecular Weight

412.8 g/mol

IUPAC Name

8-chloro-2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride

InChI

InChI=1S/C20H22ClN3.2ClH/c1-14-3-4-15(12-22-14)7-10-24-19-6-5-16(21)11-17(19)18-13-23(2)9-8-20(18)24;;/h3-6,11-12H,7-10,13H2,1-2H3;2*1H

InChI Key

XGGILFZLGXIRFW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl.Cl.Cl

Canonical SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl.Cl.Cl

Key on ui other cas no.

21228-28-4

Origin of Product

United States

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